Product packaging for Diazepam hydrochloride(Cat. No.:CAS No. 52468-36-7)

Diazepam hydrochloride

Cat. No.: B12722636
CAS No.: 52468-36-7
M. Wt: 321.2 g/mol
InChI Key: BPYZIOINRAWEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazepam hydrochloride is the hydrochloride salt form of diazepam, a well-characterized classical benzodiazepine. Since its introduction, it has been a fundamental tool in psychopharmacology and neuroscience research. Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor . By binding to specific sites on this receptor complex, it enhances the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal membrane permeability to chloride ions and subsequent hyperpolarization . This action mediates a range of CNS effects, making it a valuable compound for studying anxiolysis, sedation, muscle relaxation, and anticonvulsant activity . Research applications for this compound are extensive. It is widely used in studies focused on anxiety disorders, seizure activity such as status epilepticus, and the mechanisms of alcohol withdrawal syndrome . Its muscle relaxant properties are relevant for investigating spasticity associated with conditions like cerebral palsy and spinal cord injuries . Furthermore, diazepam serves as a critical prototypical compound in preclinical assays for screening new chemical entities intended to have anxiolytic or anticonvulsant properties . The compound is metabolized in the liver, primarily by CYP2C19 and CYP3A4, to active metabolites including desmethyldiazepam (nordiazepam), temazepam, and oxazepam, which are also subjects of extensive pharmacological study . This compound is offered as a high-purity solid to ensure consistency and reliability in your experimental work. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory and regulatory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14Cl2N2O B12722636 Diazepam hydrochloride CAS No. 52468-36-7

Properties

CAS No.

52468-36-7

Molecular Formula

C16H14Cl2N2O

Molecular Weight

321.2 g/mol

IUPAC Name

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C16H13ClN2O.ClH/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;/h2-9H,10H2,1H3;1H

InChI Key

BPYZIOINRAWEQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

Mechanistic Neuropharmacology of Diazepam Hydrochloride

Elucidation of GABAergic System Modulation

The interaction of diazepam hydrochloride with the GABAergic system is a well-documented example of allosteric modulation. stanford.eduillinois.edu It binds to a site on the GABA type A (GABA-A) receptor that is distinct from the GABA binding site itself. wikipedia.orgnih.gov This interaction induces a conformational change in the receptor, ultimately enhancing the inhibitory signaling of GABA throughout the central nervous system. nih.gov

Molecular Mechanisms of Chloride Ion Flux Enhancement

The GABA-A receptor is a pentameric ligand-gated ion channel that selectively conducts chloride ions (Cl⁻). clinpgx.orgnih.gov The binding of GABA to its sites on the receptor, located at the interface between β and α subunits, triggers the opening of this channel. wikipedia.orgbiorxiv.org this compound, by binding to its own site, potentiates the effect of GABA, which in turn increases the total conduction of chloride ions across the neuronal cell membrane. wikipedia.org This enhanced influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane potential. nih.govwikipedia.org This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus producing a state of central nervous system depression. researchgate.net Specifically, diazepam increases the frequency of the chloride channel opening, rather than the duration of each opening. frontiersin.orgumich.edu

Dynamics of Ligand Binding and Receptor Microscopic Affinity Modulation

The binding of this compound to the GABA-A receptor induces specific conformational changes that alter the receptor's affinity for GABA. This modulation is a key aspect of its mechanism of action.

Upon binding to the benzodiazepine (B76468) site, located at the interface of the α and γ subunits, diazepam locks the GABA-A receptor into a specific conformation. wikipedia.org This conformational change results in a significantly higher affinity of the receptor for the neurotransmitter GABA. wikipedia.orgfrontiersin.org Consequently, lower concentrations of GABA are needed to elicit the opening of the chloride channel, effectively promoting and enhancing the natural inhibitory signaling of GABA. clinpgx.org

Subunit-Specific GABA-A Receptor Interactions

The GABA-A receptors are not a single entity but a family of heteropentameric complexes assembled from a large number of different subunits (e.g., α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). nih.govbiorxiv.orgbiorxiv.org The specific subunit composition of a GABA-A receptor determines its pharmacological properties, including its sensitivity and response to diazepam. biorxiv.org For a GABA-A receptor to be sensitive to classical benzodiazepines like diazepam, it must contain an α and a γ subunit, as the binding site is located at their interface. wikipedia.orgnih.gov

Diazepam predominantly exerts its action via GABA-A receptors composed of α1, α2, α3, or α5 subunits, in combination with β and γ2 subunits. nih.govmdpi.com Receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines. wikipedia.orgplos.org The differential effects of diazepam are linked to the specific α subunit isoform present in the receptor complex.

GABA-A Receptor α SubunitAssociated Pharmacological Effects of Diazepam BindingReferences
α1 Mediates sedative, anterograde amnesic, and some anticonvulsant effects. wikipedia.orgplos.org
α2 Primarily mediates anxiolytic and myorelaxant effects. wikipedia.orgplos.org
α3 Contributes to myorelaxant actions. plos.org
α5 Associated with sedation, ataxia, and amnesia. Also plays a role in tolerance to sedative effects. wikipedia.orgnih.gov

This subunit specificity has been a critical area of research for developing novel therapeutic agents with more selective pharmacological profiles. For instance, ligands with higher activity at α2 and/or α3 containing receptors tend to have stronger anxiolytic properties, while those targeting α1 are more associated with sedation. wikipedia.org

Characterization of the Benzodiazepine Binding Site (Alpha-Gamma Subunit Interface)

This compound exerts its primary pharmacological effects by acting as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABAA) receptor. nih.gov This receptor is a ligand-gated ion channel composed of five subunits, forming a heteropentameric structure that, in its most common form, consists of two alpha (α), two beta (β), and one gamma (γ) subunit. nih.gov The binding site for benzodiazepines, including diazepam, is located at the extracellular interface between the α and γ subunits. nih.govnih.govbiorxiv.orgclinpgx.org This site is distinct from the binding sites for the endogenous ligand GABA, which are found at the interface between the β and α subunits. nih.govclinpgx.org

The interaction of diazepam with this specific pocket induces a conformational change in the GABAA receptor, which in turn increases the affinity of GABA for its own binding sites. clinpgx.orggoodrx.com This enhancement of GABAergic transmission facilitates the opening of the receptor's chloride ion channel, leading to an influx of chloride ions. nih.gov The resulting hyperpolarization of the postsynaptic membrane makes it more difficult for the neuron to fire, thus producing an inhibitory or calming effect on the central nervous system. nih.govgoodrx.com

Detailed molecular modeling and mutagenesis studies have identified key amino acid residues that are critical for the binding of diazepam at the α-γ interface. These residues contribute to the formation of the binding pocket and interact directly with the diazepam molecule.

Key Amino Acid Residues in the Diazepam Binding Site

Subunit Residue Role in Binding
Alpha (α1) Histidine-101 (His101) Crucial for high-affinity binding and potentiation by diazepam. nih.govplos.org
Alpha (α1) Tyrosine-159 (Tyr159) Forms hydrophobic interactions with the diazepam molecule. nih.gov
Alpha (α1) Tyrosine-209 (Tyr209) Contributes to hydrophobic interactions within the binding pocket. nih.gov
Alpha (α1) Threonine-206 (Thr206) Interacts with the carboxyl oxygen of diazepam. nih.gov
Gamma (γ2) Phenylalanine-77 (Phe77) Forms strong hydrophobic interactions with the pendant phenyl ring of diazepam. nih.gov

Differential Functional Modulation Across Alpha Subunit Isoforms (α1, α2, α3, α4, α5, α6)

The GABAA receptor exhibits significant heterogeneity due to the existence of multiple subunit isoforms. There are six known alpha subunit isoforms (α1-α6), and the specific α isoform present in the receptor pentamer dictates its pharmacological properties and sensitivity to diazepam. nih.govplos.org Classical benzodiazepines like diazepam bind with high affinity to GABAA receptors containing α1, α2, α3, or α5 subunits in conjunction with a γ2 subunit. nih.govplos.orgfrontiersin.org

Conversely, receptors containing α4 or α6 subunits are insensitive to modulation by classical benzodiazepines. plos.org This insensitivity is attributed to the presence of an arginine residue instead of a conserved histidine at a key position in the benzodiazepine binding site, which prevents high-affinity binding. plos.org

The differential distribution of these α subunit isoforms throughout the brain and their distinct affinities for diazepam are thought to mediate the various therapeutic effects of the drug. plos.org Research using genetically modified animal models has helped to elucidate the specific functions associated with each isoform. plos.org

Functional Correlates of GABAA Receptor Alpha Subunit Isoforms

Alpha Subunit Diazepam Affinity Associated Pharmacological Effects
α1 High Sedative, anterograde amnesic, and some anticonvulsant effects. plos.org
α2 High Anxiolytic and muscle relaxant effects. plos.org
α3 High Contributes to muscle relaxant actions. plos.org
α4 Insensitive Not modulated by classical benzodiazepines. plos.org
α5 High Contributes to muscle relaxant actions. plos.org

| α6 | Insensitive | Not modulated by classical benzodiazepines. plos.org |

Contributions of Beta and Gamma Subunits to Receptor Allostery

While the alpha subunit isoform is a primary determinant of diazepam's pharmacological profile, the beta (β) and gamma (γ) subunits are indispensable for the proper assembly and function of the receptor complex. The γ subunit, most commonly the γ2 isoform, is a critical component of the high-affinity benzodiazepine binding site. nih.govbiorxiv.org Its presence, alongside a sensitive α subunit (α1, α2, α3, or α5), forms the structural basis for diazepam's allosteric modulation. nih.gov

The β subunits are primarily involved in forming the two binding sites for the neurotransmitter GABA, located at the β+/α- interfaces. nih.gov Although not directly part of the benzodiazepine binding site, they play a crucial role in transducing the conformational change initiated by diazepam binding into an enhanced channel response to GABA. In experimental conditions where α subunits are absent, the β subunit has been shown to be capable of taking over the role of the α subunit in forming both GABA and diazepam binding sites, highlighting its structural versatility. nih.gov However, the canonical and most prevalent configuration in the central nervous system involves the α/γ interface for diazepam binding. nih.gov

Interactions with Complementary Neurotransmitter Systems

The neuropharmacological actions of this compound are not confined to the GABAergic system. The widespread inhibitory effects resulting from GABAA receptor potentiation lead to secondary modulations of other major neurotransmitter systems.

Influence on Monoaminergic Neurotransmission (Norepinephrine, Serotonin, Dopamine)

The enhanced central inhibition caused by diazepam influences the activity of monoaminergic systems. Generally, benzodiazepines are known to decrease the levels of norepinephrine (B1679862), serotonin, and dopamine (B1211576). nih.gov

Norepinephrine and Dopamine: Research using in vivo microdialysis has demonstrated that diazepam can decrease the basal concentration of extracellular dopamine and norepinephrine in the medial prefrontal cortex. nih.gov It can also attenuate the increase in these catecholamines that is typically induced by stress. nih.gov The effect on dopamine, a key neurotransmitter in reward and motivation pathways, is complex. Diazepam has been shown to decrease dopamine release in the nucleus accumbens. nih.govresearchgate.net However, the net effect can be dose-dependent, and some studies suggest that diazepam concurrently increases the frequency but decreases the amplitude of transient dopamine release events. nih.gov

Cholinergic System Interactions and Acetylcholine (B1216132) Release Modulation

Diazepam also interacts with the cholinergic system. It has been demonstrated to inhibit the release of acetylcholine in brain regions such as the hippocampus and the nucleus accumbens. nih.govnih.gov At higher concentrations, diazepam can reduce muscle contractures induced by acetylcholine, although its primary muscle relaxant effects are mediated centrally via GABAA receptors. nih.gov This modulation of the cholinergic system is clinically relevant in the use of diazepam as a treatment for seizures induced by cholinergic agents, such as organophosphorus nerve agents and pesticides. hhs.govcdc.gov By enhancing central inhibition, diazepam counteracts the excessive cholinergic stimulation that characterizes this type of toxicity. hhs.gov

Table of Compounds

Compound Name
5-hydroxytryptophan (5-HTP)
Acetylcholine
Diazepam
This compound
Dopamine
Gamma-Aminobutyric Acid (GABA)
Glutamate
N-Methyl-D-Aspartate (NMDA)
Norepinephrine

Histaminergic System Modulation

Research in mice has shown that diazepam administration can decrease histamine (B1213489) turnover in the brain. nih.govnih.gov While the steady-state levels of histamine and its primary metabolite, tele-methylhistamine, may remain unchanged at lower doses, higher doses of diazepam have been observed to significantly reduce the rate of histamine turnover. nih.gov This effect is not unique to diazepam, as other benzodiazepines like chlordiazepoxide and nitrazepam have also been shown to decrease histamine turnover at high doses. nih.gov The mechanism for this is believed to be mediated through the benzodiazepine-GABA receptor complex, as the inhibitory effect of diazepam on histamine turnover can be antagonized by the benzodiazepine antagonist Ro 15-1788. nih.gov

Furthermore, diazepam has been found to potentiate the inhibitory effect of muscimol, a GABA-A receptor agonist, on histamine turnover. nih.gov This potentiation is also reversible by Ro 15-1788, reinforcing the role of the benzodiazepine-GABA receptor complex in this interaction. nih.gov Conversely, enhancing central histaminergic transmission has been shown to counteract some of the motor impairments induced by diazepam. nih.gov Studies in mice have indicated that agents that increase histamine levels or activate H1 and H2 receptors can reverse diazepam-induced motor incoordination. nih.gov This suggests a functional antagonism between the histaminergic and GABAergic systems in the context of motor control. Some reports also suggest that diazepam may act as a diamine oxidase (DAO) blocker, which would inhibit the degradation of histamine. everywomanover29.com

Table 1: Effects of this compound on the Histaminergic System

Parameter Effect of this compound Mediating Factor Antagonist
Histamine Turnover Decrease (at higher doses) Benzodiazepine-GABA receptor complex Ro 15-1788
Muscimol-induced Inhibition of Histamine Turnover Potentiation Benzodiazepine-GABA receptor complex Ro 15-1788
Motor Performance Deficits Can be reversed by enhancing histaminergic transmission H1 and H2 receptors -

Endogenous Modulators and Diazepam Binding Inhibitor (DBI)

The existence of specific binding sites for benzodiazepines on GABA-A receptors led to the hypothesis of endogenous ligands, termed "endozepines," that naturally modulate these receptors. epilepsygenetics.blognih.gov One of the most extensively studied candidates for an endozepine is the Diazepam Binding Inhibitor (DBI). epilepsygenetics.blognih.govnih.gov

The endozepine theory posits that the brain synthesizes its own molecules that bind to the benzodiazepine site on GABA-A receptors, thereby modulating GABAergic neurotransmission. epilepsygenetics.blognih.gov DBI, an 86-amino acid polypeptide, was first isolated from the rat brain based on its ability to displace diazepam from its binding site. nih.govnih.gov This protein is also known as acyl-CoA-binding protein (ACBP) and is involved in lipid metabolism. nih.govresearchgate.netwikipedia.org

Research into DBI has yielded complex and sometimes conflicting results regarding its precise function as an endozepine. Some studies have suggested that DBI and its peptide fragments act as negative allosteric modulators (NAMs) or inverse agonists at the benzodiazepine site, meaning they reduce the effect of GABA. epilepsygenetics.blognih.gov For instance, the application of DBI has been shown to reduce the amplitude of GABA-evoked currents in cultured spinal cord neurons. nih.gov However, other research provides strong evidence that DBI can act as a positive allosteric modulator (PAM), similar to diazepam, enhancing GABA's effects. epilepsygenetics.blognih.gov This PAM effect has been demonstrated to be nucleus-specific within the brain. nih.gov For example, in the thalamic reticular nucleus (nRT), DBI appears to potentiate GABAergic transmission, an effect that is absent in mice lacking the DBI gene. nih.govillinois.edu

The dual role of DBI as both a potential NAM and PAM may be explained by its subunit-dependent effects on different subtypes of GABA-A receptors. biorxiv.orgbiorxiv.org GABA-A receptors are heteropentameric ion channels assembled from a variety of subunits (α1-6, β1-3, γ1-3, etc.). biorxiv.orgbiorxiv.orgnih.govwikipedia.org The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to benzodiazepines and, presumably, to endogenous modulators like DBI.

Recent research using two-electrode voltage clamp electrophysiology has provided direct evidence for the subunit-dependent modulation of GABA-A receptors by purified DBI. biorxiv.orgbiorxiv.org This research has shown that:

GABA-evoked currents from α3-containing GABA-A receptors (α3β3γ2) are weakly inhibited by DBI, suggesting it acts as a very weak negative allosteric modulator at these receptors. biorxiv.org

In contrast, currents from α5-containing receptors (α5β3γ2L) are positively modulated, with DBI significantly potentiating GABA-evoked currents. biorxiv.org

These findings indicate that the physiological effect of DBI can vary depending on the subunit composition of the GABA-A receptors present in a particular neuronal population. In silico protein-protein docking studies have also suggested that DBI binds at the benzodiazepine α/γ binding site interface, providing a structural basis for its modulatory effects. biorxiv.orgbiorxiv.org

Table 2: Subunit-Dependent Modulation of GABA-A Receptors by Diazepam Binding Inhibitor (DBI)

GABA-A Receptor Subunit Composition Effect of DBI on GABA-evoked Currents Modulatory Role of DBI
α3β3γ2 Weak Inhibition Negative Allosteric Modulator (NAM)
α5β3γ2L Potentiation (1.3-fold) Positive Allosteric Modulator (PAM)

Calcium Channel Interactions

Beyond its primary action at GABA-A receptors, this compound also interacts with voltage-gated calcium channels (VGCCs), which may contribute to its broader neuropharmacological effects. Evidence suggests that diazepam can modulate both L-type and T-type calcium channels.

Studies have shown that sustained exposure to diazepam can lead to an up-regulation of L-type high voltage-gated calcium channels (HVCCs) in cerebrocortical neurons. nih.gov This prolonged exposure increases Ca2+ influx specifically through L-type channels, which is associated with an increased expression of the Cav1.2 and Cav1.3 pore-forming subunits, as well as the auxiliary α2/δ1 subunit. nih.gov This upregulation of L-type channel function may be involved in the development of physical dependence on benzodiazepines. nih.gov Furthermore, the diazepam-induced down-regulation of the GABA-A receptor α1 subunit is thought to be dependent on the activation of L-type VGCCs and a subsequent Ca2+/protein kinase A signaling cascade. conicet.gov.ar

In addition to L-type channels, diazepam has been shown to inhibit transient (T-type) and long-lasting (L-type) calcium currents in neuroblastoma cells. nih.gov Diazepam, being a non-specific agonist for both central and peripheral-type benzodiazepine receptors, reduces both types of currents. nih.gov The development of physical dependence on diazepam in mice has been linked more closely to T-type calcium channels, as co-administration of a T-type channel blocker, but not L-type blockers, suppressed withdrawal symptoms. nih.gov

Table 3: Interaction of this compound with Calcium Channels

Calcium Channel Type Effect of this compound Associated Findings
L-type Up-regulation with sustained exposure, Inhibition of current Increased Ca2+ influx, Increased expression of Cav1.2, Cav1.3, and α2/δ1 subunits, Potential role in physical dependence and GABA-A receptor regulation
T-type Inhibition of current Potential involvement in the development of physical dependence

Synthetic Chemistry and Methodological Advancements for Diazepam Hydrochloride

Retrosynthetic Analysis and Novel Pathway Design

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This approach allows for the logical planning of a synthesis by identifying key bond disconnections and strategic functional group interconversions. slideshare.net

Disconnection Strategies for Diazepam Hydrochloride Precursor Structures

The core structure of diazepam is a 1,4-benzodiazepine (B1214927) ring system. A primary retrosynthetic disconnection strategy involves breaking the two amide bonds within this seven-membered ring. This leads to two key precursors: a substituted 2-aminobenzophenone (B122507) and an amino acid derivative.

A common and historically significant disconnection of diazepam (1) breaks the N1-C2 and the N4-C5 bonds. This approach identifies 2-(methylamino)-5-chlorobenzophenone (2) and a glycine (B1666218) equivalent as the primary building blocks. The synthesis developed by Sternbach and colleagues utilized this strategy, involving the cyclo-condensation of the 2-aminobenzophenone derivative with a glycine ethyl ester hydrochloride to form the benzodiazepine (B76468) core, followed by methylation. nih.gov

Another strategic disconnection targets the C5-N4 imine bond and the C2-N1 amide bond. youtube.com This retrosynthetic path suggests a condensation reaction between a 2-amino-5-chlorobenzophenone (B30270) derivative and an N-acylated glycine derivative.

Further analysis reveals that the key intermediate, 2-amino-5-chlorobenzophenone, can be synthesized from more readily available starting materials. For instance, a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride can yield the desired aminoketone. youtube.com An alternative route to this precursor involves the reduction of 5-chloro-3-phenylbenzo[c]isoxazole, which can be prepared from p-chloronitrobenzene and benzyl (B1604629) cyanide. mit.edu

Target Molecule Key Disconnections Precursor Structures Starting Materials
DiazepamN1-C2 (Amide), N4-C5 (Imine)2-(methylamino)-5-chlorobenzophenone, Glycine ethyl esterp-Chloroaniline, Benzoyl chloride, Glycine
DiazepamC=N (Imine), N-C=O (Amide)2-amino-5-chlorobenzophenone, Chloroacetyl chloride, Methylaminep-Chloroaniline, Benzoyl chloride, Chloroacetyl chloride
2-amino-5-chlorobenzophenoneC-C (Friedel-Crafts)p-Chloroaniline, Benzoyl chlorideAniline, Benzene (B151609)
2-amino-5-chlorobenzophenoneN-O (Isoxazole reduction)5-chloro-3-phenylbenzo[c]isoxazolep-Chloronitrobenzene, Benzyl cyanide

Development of Convergent and Economically Feasible Synthetic Protocols

The goal of developing synthetic protocols is to devise routes that are not only elegant but also economically viable, safe, and high-yielding in a short reaction time. Convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, is often more efficient for complex molecules.

The classical synthesis of diazepam can be considered a linear sequence. However, modifications have been introduced to improve its efficiency and economic feasibility. One notable method involves starting from 5-chloro-isatoic anhydride. designer-drug.com Reaction with methyl iodide followed by subsequent steps provides an efficient route to diazepam. designer-drug.com

Another economically advantageous approach focuses on the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone. A method utilizing copper hydride for the N,O-reduction of 5-chloro-3-phenylbenzo[c]isoxazole has been developed, providing the desired precursor in over 80% isolated yield. mit.edu This method offers a potentially more cost-effective alternative to traditional routes.

Palladium-catalyzed reactions have also been explored for the synthesis of the 1,4-benzodiazepine skeleton. A palladium-catalyzed carbonylation of o-bromoaniline derivatives was reported as a novel method for constructing the diazepine (B8756704) ring system, which could be applied to the synthesis of diazepam precursors. mdpi.com

Advanced Synthetic Methodologies

In recent years, there has been a significant push towards developing more efficient, safer, and sustainable methods for the synthesis of active pharmaceutical ingredients (APIs). Continuous flow synthesis has emerged as a powerful technology in this regard.

Continuous Flow Synthesis Techniques

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification.

Several groups have reported the continuous synthesis of diazepam, typically in a two-step process starting from 5-chloro-2-(methylamino)benzophenone. frontiersin.org The first step is an N-acylation, followed by a sequential substitution and cyclization reaction. frontiersin.org

Optimization of Microfluidic Reactor Systems

Microfluidic reactors, with their small channel dimensions, offer precise control over reaction parameters such as temperature, pressure, and residence time. This allows for rapid screening of reaction conditions to identify optimal parameters for a given transformation.

In the context of diazepam synthesis, microfluidic chip reactors have been used to rapidly screen different residence times, temperatures, solvents, and ammonia (B1221849) sources for the cyclization step. frontiersin.org This high-throughput experimentation led to the identification of a highly efficient telescoped reaction sequence. frontiersin.org For the first stage of N-acylation, lower temperatures were found to improve conversion rates. researchgate.net

Parameter Range Studied Optimal Condition Outcome
Temperature (Stage 1)0°C - RT0°CImproved conversion to intermediate
Temperature (Stage 2)RT - 160°C60°C86% yield of diazepam
Residence Time (Stage 2)5 - 15 min10 minHigh conversion
Ammonia SourceNH4OAc, NH4OH/NH4BrNH4OH/NH4BrSuperior yield and purity
SolventToluene, Acetonitrile (B52724) (ACN)ACNFavorable for the telescoped process
Telescoped Flow Synthesis for Enhanced Efficiency

Telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without isolating the intermediates, offers significant advantages in terms of efficiency and waste reduction. A telescoped flow synthesis of diazepam has been developed using two microreactors in series. frontiersin.org

The first reactor, cooled to 0°C, facilitates the N-acylation of 5-chloro-2-(methylamino)benzophenone. frontiersin.org The output from this reactor is then directly fed into a second reactor, heated to 60°C, where it reacts with an ammonium (B1175870) bromide/ammonium hydroxide (B78521) solution to induce cyclization. frontiersin.org This optimized, telescoped process can produce diazepam in a 96% yield and 91% purity within a total residence time of 15 minutes. frontiersin.orgresearchgate.net A single recrystallization can then yield diazepam of over 98% purity. frontiersin.org This represents a significant improvement in efficiency and process intensity compared to traditional batch methods.

Application of Green Chemistry Principles in Diazepam Synthesis

The synthesis of diazepam and related benzodiazepines has traditionally involved methods that generate significant chemical waste and utilize hazardous materials. In response, the application of green chemistry principles has become a focal point of modern pharmaceutical synthesis, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netnih.gov Key advancements include the development of continuous flow processes, the use of environmentally benign solvents, and the implementation of catalyst-free or recyclable catalyst systems.

Continuous flow synthesis, particularly using microreactors, has emerged as a superior alternative to traditional batch processing for diazepam. frontiersin.org This methodology offers enhanced control over reaction parameters such as temperature and residence time, leading to higher yields and purity. One notable two-step continuous flow process produces diazepam with a 96% yield and 91% purity within a 15-minute timeframe, which can be further purified to over 98% with a single recrystallization. frontiersin.orgresearchgate.net This approach significantly minimizes waste and improves the process's E-factor (Environmental Factor). frontiersin.org The use of sonication in these systems can also reduce the precipitation of intermediates, further boosting conversion rates. researchgate.net

Solvent selection is a critical aspect of green synthesis. Research has demonstrated the viability of using glycerol, a recyclable and biodegradable solvent, for the synthesis of benzodiazepines in a catalyst-free system. semanticscholar.org Other approaches have focused on solvent-free conditions, utilizing recyclable ferrite (B1171679) catalysts for one-pot condensation reactions, which simplifies product separation and catalyst reuse. researchgate.net These methods eliminate the need for hazardous organic solvents, contributing to a more sustainable manufacturing process. researchgate.net Additionally, safer reagents are being employed; for instance, propylene (B89431) oxide has been used to quench HCl in situ, and an aqueous solution of ammonium bromide and ammonium hydroxide has been substituted for potentially hazardous ammonia gas. frontiersin.org

The table below summarizes key findings from various green chemistry approaches to diazepam and benzodiazepine synthesis.

MethodologyKey FeaturesReported Outcome
Telescoped Flow Synthesis Two microreactors in series; use of NH4Br/NH4OH solution. frontiersin.orgresearchgate.net96% yield, 91% purity diazepam within 15 minutes. frontiersin.org
Solvent-Free Synthesis Use of recyclable ferrite (Zn0.6Ni0.2Cu0.2Fe2O4) catalyst. researchgate.netEfficient synthesis, easy catalyst separation. researchgate.net
Benign Solvent System Glycerol used as a recyclable, catalyst-free solvent. semanticscholar.orgEnvironmentally friendly synthesis route. semanticscholar.org
Flow Process Optimization Use of propylene oxide as an HCl scavenger. frontiersin.orgAvoids hazardous byproducts and improves safety. frontiersin.org

Synthesis of Novel Diazepam Derivatives and Analogues

The development of novel derivatives and analogues of diazepam is driven by the need to refine and specialize its pharmacological effects. This involves modifying the core benzodiazepine structure to alter its interaction with GABA-A receptors, thereby enhancing therapeutic efficacy for specific conditions while potentially reducing unwanted side effects.

Rational drug design for diazepam analogues leverages a deep understanding of structure-activity relationships (SAR) and computational modeling to predict how structural modifications will affect biological activity. The core principle involves altering substituents on the benzodiazepine scaffold to modulate affinity and efficacy at different GABA-A receptor subtypes. slideshare.net

Key structural modifications and their intended pharmacological effects include:

Substitution at Position 2: An electronegative atom, such as oxygen, is crucial for activity. researchgate.net

Phenyl Group at Position 5: This feature generally increases activity. slideshare.net

Substituents on the Benzene Ring (Ring A): Electron-withdrawing groups at position 7, such as a chloro or nitro group, are essential for anxiolytic action. researchgate.net

Substitution at Position 3: While substitution at this position often decreases activity, the addition of a hydroxyl group can increase polarity and alter the metabolic profile. slideshare.net

Computational tools play a significant role in this process. Molecular docking studies, for example, are used to predict how newly designed compounds will bind to the GABA-A receptor's benzodiazepine site. arabjchem.org This allows researchers to virtually screen potential derivatives for their binding affinity and orientation before undertaking their synthesis. Physicochemical properties like the partition coefficient (Log P) are also calculated to ensure that new analogues have appropriate characteristics, such as the ability to penetrate the central nervous system. arabjchem.org A study involving a covalently reacting diazepam analogue, 7-Isothiocyanato-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, provided evidence for a novel benzodiazepine binding site, which could open new avenues for rational drug design. nih.gov

The following table outlines the principles guiding the rational design of diazepam derivatives.

Structural Modification AreaDesign PrincipleDesired Pharmacological Outcome
Ring A, Position 7 Introduction of electron-withdrawing groups (e.g., -Cl, -NO2). researchgate.netEnhancement of anxiolytic and sedative activity. researchgate.net
Diazepine Ring, Position 2 Maintain carbonyl group or other electronegative atom. researchgate.netEssential for receptor binding and intrinsic activity. researchgate.net
Diazepine Ring, Position 3 Introduction of a hydroxyl group. slideshare.netIncreased polarity, altered metabolic pathway. slideshare.net
Diazepine Ring, Position 5 Phenyl substitution. slideshare.netIncreased potency. slideshare.net

Chirality plays a crucial role in the pharmacological activity of many drugs, as different stereoisomers can exhibit vastly different potency, efficacy, and toxicity. mit.edu For benzodiazepines, the seven-membered diazepine ring is non-planar and can exist in different conformations, leading to the possibility of stereoisomers. The synthesis of single stereoisomers, or enantioselective synthesis, is therefore highly desirable for developing more specific and effective diazepam analogues. mit.edu

Various stereoselective strategies have been developed. Palladium-catalyzed reactions, such as the Buchwald-Hartwig N-arylation, have been employed for the stereospecific intramolecular synthesis of optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones with excellent enantiomeric excess (ee). mdpi.com Another approach involves the stereoselective carboamination synthesis of (E)-2-arylmethylidene-1,4-benzodiazepin-5-ones, which proceeds with high selectivity for the E-isomer. mdpi.com

Condensation reactions can also be highly stereoselective. For example, the reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives has been shown to produce only the stable (E)-isomer, demonstrating complete regio- and stereoselectivity. nih.gov The stability of the resulting isomer is often the driving force for the selectivity, with steric hindrance preventing the formation of less stable isomers. nih.gov The concept of "memory of chirality" has also been applied, where a transient chiral intermediate influences the stereochemical outcome of a subsequent reaction step, enabling the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-one scaffolds. researchgate.net

The table below details different stereoselective synthesis methods applied to benzodiazepine scaffolds.

Synthesis MethodKey Reagents/CatalystsStereochemical Outcome
Intramolecular Buchwald-Hartwig N-arylation Palladium catalyst, BINAP as ligand. mdpi.comFormation of optically active tetrahydro-1,4-benzodiazepin-3-ones in excellent ee. mdpi.com
Palladium-Catalyzed Carboamination Pd/C catalyst. mdpi.comStereoselective synthesis of (E)-2-arylmethylidene-1,4-benzodiazepin-5-ones. mdpi.com
Condensation Reaction 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. nih.govRegio- and stereoselective formation of the (E)-isomer. nih.gov
Memory of Chirality Utilizes stereolabile axially chiral intermediates. researchgate.netEnantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones. researchgate.net

Structure Activity Relationship Sar Studies of Diazepam Hydrochloride

Benzodiazepine (B76468) Core Structure-Activity Correlations

The benzodiazepine molecule is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. Diazepam's activity is highly dependent on the specific arrangement and substitution of this core structure, which can be divided into three key components: the benzene ring (Ring A), the diazepine ring (Ring B), and a phenyl substituent (Ring C).

The benzene ring, designated as Ring A, is a critical component for the pharmacological activity of diazepam and other benzodiazepines, as it is involved in π-π stacking interactions with aromatic amino acid residues within the receptor binding site. The nature and position of substituents on this ring significantly modulate the compound's potency.

Position 7: The presence of an electron-withdrawing group at position 7 is essential for anxiolytic activity. The potency of the compound is directly related to the electronegativity of this substituent, with more electronegative groups leading to higher activity. In diazepam, this position is occupied by a chlorine atom. Other effective substituents include nitro (-NO2), bromo (-Br), and fluoro (-F) groups.

Positions 6, 8, and 9: These positions must remain unsubstituted for optimal activity. The introduction of any substituent at these locations leads to a decrease or complete loss of pharmacological effect.

PositionSubstituent TypeEffect on Activity
7Electron-withdrawing (e.g., Cl, NO2, Br, F)Essential for activity; higher electronegativity increases potency.
6, 8, 9Any substituentDecreases or abolishes activity.

Position 1: Small alkyl groups, such as the methyl group found in diazepam, at the N-1 position can increase activity.

Position 2: A carbonyl group at the C-2 position is crucial for the central nervous system depressant effects. Replacing this oxygen with sulfur maintains anxiolytic properties but can alter the selectivity for different GABA-A receptor subtypes. Reduction of the carbonyl group to a methylene (B1212753) (-CH2) group results in a less potent compound.

Position 3: Alkyl substitution at the C-3 position generally decreases activity. However, the introduction of a hydroxyl (-OH) group at this position can retain activity and leads to a shorter half-life due to rapid metabolism.

4,5-Double Bond: The double bond between positions 4 and 5 is necessary for optimal activity. Saturation of this bond or shifting its position to 3,4 decreases the compound's effectiveness.

PositionStructural Feature/SubstituentEffect on Activity
1Small alkyl group (e.g., -CH3)Increases activity.
2Carbonyl group (C=O)Essential for activity.
3Alkyl groupDecreases activity.
3Hydroxyl group (-OH)Retains activity, shortens half-life.
4,5Double bondEssential for optimal activity.

A phenyl group at the C-5 position is a common feature of active benzodiazepines and contributes to the binding affinity.

Positions 2' and 6' (ortho positions): The introduction of electron-withdrawing substituents, typically halogens like chlorine or fluorine, at the 2' (ortho) position or both the 2' and 6' positions of the phenyl ring significantly increases activity.

Positions 3', 4', and 5' (meta and para positions): In contrast, substitution at the 3' (meta), 4' (para), or 5' positions of the phenyl ring leads to a marked decrease or complete loss of activity. Substitution at the para position specifically has been shown to decrease the agonist activity of the drug.

Position on Phenyl RingSubstituent TypeEffect on Activity
2' (ortho)Electron-withdrawing (e.g., Halogen)Increases activity.
2' and 6' (ortho)Electron-withdrawing (e.g., Halogen)Greatly increases activity.
3', 4', 5' (meta, para)Any substituentDecreases or abolishes activity.

Stereochemical Considerations in Ligand-Receptor Binding

Stereochemistry plays a significant role in the interaction between diazepam derivatives and the GABA-A receptor. Although diazepam itself is not chiral, the introduction of a chiral center, for instance by adding a methyl group at the C-3 position of the diazepine ring, allows for the study of stereoselective effects.

Research investigating R and S isomers of diazepam-like compounds has revealed discrepancies in binding affinities. For certain derivatives, the S isomers remained active while the R isomers showed a loss of binding to GABA-A receptor subtypes. This suggests that the receptor's binding pocket has a specific three-dimensional architecture that preferentially accommodates one stereoisomer over the other. These findings indicate that different benzodiazepine chemotypes may utilize distinct binding modes within the receptor.

Computational Chemistry and Molecular Modeling in SAR

In the absence of a high-resolution crystal structure of diazepam bound to its receptor, computational methods have become indispensable tools for elucidating the molecular basis of its action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method has been extensively applied to study the interaction between diazepam and the GABA-A receptor, which is known to bind at the interface between the α and γ subunits.

These simulations have led to several hypotheses regarding the precise binding mode of diazepam. Current studies have proposed at least three possible common binding mode poses, often referred to as CBM I, CBM II, and CBM III. Docking studies have been instrumental in rationalizing the observed SAR data. For example, simulations can demonstrate how the essential chlorine atom at position 7 of Ring A fits into a lipophilic pocket within the receptor, or how the carbonyl group at position 2 of Ring B acts as a hydrogen bond acceptor.

Molecular dynamics simulations have also been employed to investigate the stability of the complexes formed between diazepam derivatives and the receptor, confirming the ability of these modulators to exert effects on the chloride channel. These computational approaches not only support experimental evidence but also pave the way for the structure-based design of new ligands with potentially improved selectivity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for discerning the mathematical correlation between the chemical structure of a compound and its biological activity. For benzodiazepines, including diazepam, QSAR models have been instrumental in identifying the key molecular descriptors that influence their affinity for the GABA-A receptor.

Computational QSAR models have been developed to predict the biological activity of a wide array of benzodiazepine derivatives. One such model, built using the partial least squares method, identified five key molecular descriptors that significantly contribute to the binding affinity of these compounds. The statistical robustness of this model is demonstrated by a high correlation coefficient (r²) of 0.75 for the training set and 0.66 for the test set, indicating a strong goodness-of-fit and predictive power.

The identified descriptors highlight the importance of both steric and electronic properties of the molecule in its interaction with the receptor. These descriptors include measures of molecular flexibility, hydrophobicity, and the distribution of polar surface areas. The analysis underscores that characteristics such as the partition coefficient (logP), which reflects the molecule's lipophilicity and its ability to cross biological membranes, and the hydrophobic and polar surface areas are critical determinants of biological activity.

Descriptor CodeDescriptor NameDescription
KierFlexKier Molecular Flexibility IndexA measure of the molecule's flexibility, calculated from the number of atoms and paths in the molecular graph.
h_log_pboSum of log (1 + pi bond order)An electronic descriptor related to the pi bond orders within the molecule.
Q_VSA_HYDTotal Hydrophobic van der Waals Surface AreaThe sum of the van der Waals surface areas of all hydrophobic atoms.
vsa_polApproximation to the Sum of VDW Surface Areas of Polar AtomsThe sum of the van der Waals surface areas of all polar atoms (N, O).
SlogP_VSA7Approximate Accessible van der Waals Surface Area Contribution to logP(o/w)A descriptor that relates a specific portion of the van der Waals surface area to the octanol-water partition coefficient.

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of diazepam is a critical factor in its interaction with the benzodiazepine binding site on the GABA-A receptor. Diazepam is a chiral molecule that exists as a mixture of two rapidly interconverting conformational enantiomers, designated as (P) for plus and (M) for minus. This chirality arises from the non-planar, boat-like conformation of the seven-membered diazepine ring.

Energy minimization studies have been conducted to understand the relative stabilities of these conformers and the energy barrier to their interconversion. The energetic barrier for the ring inversion process that interconverts the P and M conformers has been calculated to be approximately 17.6 kcal/mol. At room temperature, this barrier is readily overcome, leading to a rapid equilibrium between the two forms.

The specific geometry of these conformers plays a crucial role in their differential binding to receptors. For instance, the angle formed by the C=N bond with the plane of the fused benzene ring is a key geometric parameter. In the crystalline state of diazepam, this angle has been determined to be 41.6°. The preference of certain biological targets for one conformer over the other underscores the importance of stereoselectivity in the pharmacological action of diazepam.

ParameterValueSignificance
Conformational Enantiomers(P) and (M)Two chiral, non-superimposable mirror-image conformations.
Diazepine Ring ConformationBent boat-likeThe characteristic non-planar shape of the seven-membered ring.
Energy Barrier of Interconversion~17.6 kcal/molThe energy required for the ring to flip between the (P) and (M) conformers.
Angle between C=N bond and Benzene Ring Plane41.6°A key geometric parameter influencing receptor interaction.

Crystallographic Investigations of Benzodiazepine Structures

The crystal structure of diazepam has been determined to belong to the monoclinic crystal system with the space group P2₁/c acs.org. This space group is also observed in other benzodiazepine derivatives, such as nordazepam and tetrazepam. In the crystalline state, the diazepine ring of diazepam adopts a bent boat-like conformation acs.org. A notable feature of the diazepam crystal is the presence of both the (P) and (M) conformational enantiomers in a 1:1 ratio acs.org.

The detailed crystallographic parameters for diazepam provide a foundational understanding of its molecular architecture, which is essential for computational modeling and structure-activity relationship studies.

Crystallographic ParameterValue for Diazepam (Free Base)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.928 Å, b = 13.354 Å, c = 7.976 Å, β = 90.01°
Conformers in Unit Cell1:1 ratio of (P) and (M) enantiomers

Preclinical Pharmacokinetics and Metabolism Research of Diazepam Hydrochloride

Absorption and Distribution Dynamics in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the absorption and distribution of diazepam. Following administration, diazepam is rapidly absorbed and distributed throughout the body. In dogs, after intravenous (IV) administration, the concentration of the parent drug shows a triexponential decline with an average elimination half-life of 3.2 hours. nih.gov However, the drug is quickly converted to its metabolites. nih.gov Studies in rats with experimentally induced hepatic injury showed a significant prolongation in the plasma half-life of diazepam, which was attributed more to an increase in the volume of distribution than to a decrease in clearance. nih.gov Diazepam exhibits a high degree of binding to plasma proteins in both normal and hepatically damaged rats. nih.gov

Autoradiographic studies in mice have provided a visual representation of diazepam's distribution. After intravenous administration, there is a rapid uptake in adipose tissue. ru.nl The initial uptake is also high in the myocardium, spinal cord, gray matter of the diencephalon, and cortex. ru.nl Notably, the elimination from the brain occurs more rapidly than from body fat. ru.nl Over time, radioactivity is observed in excretory organs like the gall bladder and intestine. ru.nl Tissues such as bone marrow, salivary glands, lachrymal glands, and skin show retention of the compound even after 18 hours. ru.nl

In dogs, after oral administration, concentrations of the metabolite desmethyldiazepam (nordiazepam) exceeded those of the parent diazepam from the first measurement, indicating significant first-pass metabolism. nih.gov The oral bioavailability in dogs ranges from 74% to 100%. nih.gov A study involving rectal administration in dogs found that while plasma concentrations of the parent diazepam were low compared to IV administration, it was rapidly converted to its active metabolites, desmethyldiazepam and oxazepam. nih.gov When accounting for the total concentration of benzodiazepines (diazepam and its primary metabolites), the systemic availability after rectal administration was substantial. nih.gov

Pharmacokinetic Parameters of Diazepam and its Metabolites in Dogs
ParameterDiazepam (IV)Desmethyldiazepam (after IV Diazepam)Oxazepam (after IV Diazepam)
Elimination Half-Life (t½)~3.2 hours nih.gov / 14-16 minutes nih.gov~3.6 hours nih.gov / 2.2-2.8 hours nih.gov~5.7 hours nih.gov / 3.5-5.1 hours nih.gov
Peak Plasma Concentration (Cmax) of MetaboliteN/AExceeded Diazepam concentrations nih.gov~100 ng/ml nih.gov
Time to Peak (Tmax) of MetaboliteN/AAppeared rapidly nih.gov~2 hours nih.gov

Diazepam's lipophilic nature facilitates its rapid passage across the blood-brain barrier (BBB), a critical factor for its central nervous system activity. researchgate.net Studies in dogs have shown that both diazepam and its active metabolite, desmethyldiazepam, quickly pass the blood-CSF barrier, reaching steady-state concentrations in the cerebrospinal fluid that correspond to the fraction not bound to serum proteins. nih.gov

Research using microdialysis probes in Wistar and genetically analbuminemic rats has explored the dynamics of this transport. nih.govsemanticscholar.org These studies demonstrated that at steady-state, the ratio of unbound diazepam concentrations in the brain and blood was equal to one. nih.govsemanticscholar.org This finding supports the conventional free-drug hypothesis, which posits that only the unbound fraction of a drug is available for passive transport across the BBB, and provides no evidence for enhanced, protein-mediated transport in the microvasculature. nih.govsemanticscholar.org The absence of albumin in the analbuminemic rats increased the unbound fraction of diazepam nearly fivefold, but the equilibrium ratio between brain and blood remained consistent. nih.gov Further research has investigated using nanocarriers, such as halloysite (B83129) clay nanotubes, to deliver diazepam across the BBB via intranasal administration in mice, confirming that the nanotubes can permeate the barrier to deliver the drug. nih.gov

Biotransformation Pathways and Metabolite Characterization

Diazepam undergoes extensive metabolism, primarily in the liver, into several pharmacologically active metabolites. medcentral.comresearchgate.net The main biotransformation pathways are N-demethylation and C3-hydroxylation, which produce the principal active metabolites: nordiazepam, temazepam, and oxazepam. medcentral.comresearchgate.netmdpi.com

The metabolism of diazepam is mediated by the cytochrome P450 (CYP) enzyme system. mdpi.com Multiple CYP isozymes are involved, with CYP3A4 and CYP2C19 playing the most significant roles. mdpi.comdroracle.airesearchgate.netnih.gov In vitro studies using human liver microsomes and cDNA-expressed human CYPs have identified the specific contributions of these enzymes. nih.gov

CYP3A4 is primarily responsible for the 3-hydroxylation of diazepam to form temazepam. droracle.ainih.govnih.gov CYP3A5 also contributes significantly to this pathway. nih.gov The N-demethylation of diazepam to its major active metabolite, nordiazepam, is catalyzed by both CYP2C19 and CYP3A4. mdpi.comdroracle.ainih.gov The involvement of CYP2C enzymes in N-demethylation can be dependent on the substrate concentration. nih.gov Other enzymes, such as CYP2B6, also exhibit high enzymatic activity in the total metabolism of diazepam, preferentially catalyzing N-demethylation. nih.gov CYP2C9 shows moderate activity in this process as well. nih.gov The genetic polymorphism of CYP2C19 is a known factor contributing to the marked inter-individual variability in the clearance of diazepam. nih.gov

Role of Cytochrome P450 Isozymes in Diazepam Metabolism
CYP IsozymePrimary Metabolic Pathway CatalyzedResulting Metabolite(s)
CYP3A43-Hydroxylation, N-Demethylation mdpi.comdroracle.ainih.govnih.govnih.govTemazepam, Nordiazepam mdpi.comdroracle.ainih.gov
CYP3A53-Hydroxylation nih.govTemazepam nih.gov
CYP2C19N-Demethylation mdpi.comdroracle.ainih.govNordiazepam mdpi.comdroracle.ainih.gov
CYP2B6N-Demethylation nih.govNordiazepam nih.gov
CYP2C9N-Demethylation (moderate activity) nih.govNordiazepam nih.gov

The primary metabolic pathway for diazepam involves N-demethylation at the N1-position to produce N-desmethyldiazepam, also known as nordiazepam. medcentral.comresearchgate.netheftpathology.com This metabolite is pharmacologically active and has a significantly longer elimination half-life than the parent compound. researchgate.netwikipedia.org Nordiazepam is a major circulating metabolite, and after chronic administration of diazepam, its plasma levels can exceed those of the parent drug. taylorandfrancis.com This N-demethylation is carried out mainly by the CYP2C19 and CYP3A4 isoenzymes. mdpi.comdroracle.ainih.gov Studies have shown that CYP2B6 and CYP2C9 also contribute to this pathway. nih.gov Nordiazepam itself serves as a precursor for further metabolism. medcentral.comresearchgate.net

The second major metabolic route for diazepam is hydroxylation at the C3-position, which yields another active metabolite, temazepam (3-hydroxydiazepam). researchgate.netnih.govnih.gov This reaction is predominantly catalyzed by CYP3A4 and CYP3A5. nih.gov

Both of the primary metabolites, nordiazepam and temazepam, are further metabolized to oxazepam. medcentral.comresearchgate.netmdpi.comdroracle.ai Nordiazepam undergoes 3-hydroxylation via CYP3A4 to form oxazepam. mdpi.com Temazepam is converted to oxazepam through N-demethylation. researchgate.net Oxazepam is the final common active metabolic product of diazepam and is itself a pharmacologically active compound. medcentral.comnih.gov Subsequently, these hydroxylated metabolites are conjugated with glucuronic acid before being excreted, primarily in the urine. researchgate.netnih.gov

Characterization of Active Metabolite Formation

Diazepam hydrochloride undergoes extensive biotransformation in the liver, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several pharmacologically active metabolites. medcentral.com The three principal active metabolites are N-desmethyldiazepam (also known as nordiazepam), temazepam, and oxazepam. researchgate.netwikipedia.org

The metabolic process begins with two main initial pathways:

N-demethylation: Diazepam is N-demethylated by CYP3A4 and CYP2C19 enzymes to produce its major active metabolite, N-desmethyldiazepam. drugbank.comdroracle.ainih.gov

Hydroxylation: Concurrently, diazepam is hydroxylated by the CYP3A4 enzyme to form another active metabolite, temazepam. drugbank.comdroracle.ainih.gov

These primary metabolites undergo further transformation. N-desmethyldiazepam is subsequently hydroxylated by CYP3A4 to form oxazepam. clinpgx.orgnih.gov Temazepam is also metabolized to oxazepam. medcentral.comdrugbank.com This makes oxazepam the final common metabolic product of the two primary metabolic pathways. medcentral.com Due to the presence of these active metabolites, particularly the long-lasting N-desmethyldiazepam, the pharmacological effects of diazepam are prolonged. wikipedia.orgdrugbank.com

Parent CompoundMetabolic PathwayKey EnzymesActive Metabolite
DiazepamN-demethylationCYP2C19, CYP3A4N-desmethyldiazepam
DiazepamHydroxylationCYP3A4Temazepam
N-desmethyldiazepamHydroxylationCYP3A4Oxazepam
TemazepamN-demethylationCYP2C19, CYP3A4Oxazepam

Conjugation and Elimination Mechanisms

Following Phase I metabolism where active metabolites are formed, these metabolites undergo Phase II conjugation reactions to form water-soluble compounds that can be readily excreted from the body. clinpgx.org For diazepam's metabolites, the primary conjugation pathway is glucuronidation. drugbank.comcps.sk.ca

The active metabolites temazepam and oxazepam are largely eliminated after conjugation with glucuronic acid. drugbank.commdpi.com The glucuronidation of oxazepam is a stereoselective process, meaning different enzymes act on its different spatial isomers (R- and S-oxazepam). nih.govnih.gov

Research has identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this process:

UGT2B15 is the primary enzyme responsible for the glucuronidation of S-oxazepam. clinpgx.orgnih.govnih.gov

UGT2B7 and UGT1A9 are the enzymes that catalyze the glucuronidation of R-oxazepam. clinpgx.orgnih.govnih.gov

This enzymatic specificity is significant, as genetic variations in the UGT2B15 gene can lead to interindividual differences in the clearance rate of S-oxazepam. nih.govgenesight.com

Metabolite IsomerConjugating UGT Enzyme(s)
S-oxazepamUGT2B15
R-oxazepamUGT2B7, UGT1A9

The metabolites of diazepam are excreted from the body mainly in the urine, predominantly as their glucuronide conjugates. researchgate.netwikipedia.orgdrugbank.com Very little diazepam is excreted in its unchanged form. clinpgx.org The conversion to glucuronides makes the metabolites more polar (water-soluble), facilitating their renal elimination. clinpgx.orggenesight.com

A pharmacokinetic study in human participants provided specific data on the urinary excretion of diazepam and its metabolites following a single oral dose. The findings highlight the long elimination half-lives of the metabolites, contributing to the drug's extended presence in the body. nih.govresearchgate.net The glucuronidated forms of temazepam and oxazepam are major urinary metabolites. nih.govspringermedizin.de

Urinary Pharmacokinetic Parameters of Diazepam and its Metabolites nih.govresearchgate.netspringermedizin.de
CompoundPeak Concentration (Cmax) (ng/mL)Time to Peak (Tmax) (hours)Elimination Half-life (t½z) (hours)
Diazepam2.381.93119.58
N-desmethyldiazepam1.17100.21310.58
Temazepam glucuronide145.6141.14200.17
Oxazepam glucuronide101.57165.86536.44

Advanced Analytical Methodologies for Diazepam Hydrochloride Research

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of diazepam hydrochloride, especially in complex matrices or in the presence of other compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are extensively developed and validated for the analysis of this compound in both bulk drug form and pharmaceutical formulations. google.com Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. rjptonline.orgresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for diazepam analysis. rjptonline.org In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, causing diazepam, a relatively nonpolar molecule, to be retained on the column and then eluted. rjptonline.orgsielc.com

Researchers have developed numerous RP-HPLC methods that are simple, rapid, and precise for the determination of diazepam. rjptonline.orgresearchgate.net These methods are crucial for routine quality control analysis. For instance, one method utilizes a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and methanol, achieving a retention time of 3.3 minutes for diazepam with detection at 248 nm. rjptonline.orgresearchgate.net Another simple isocratic method uses a mobile phase of acetonitrile (B52724) and water on a Newcrom R1 reverse-phase column, with UV detection at 240 nm. sielc.com

Validation studies confirm the suitability of these methods. Key performance parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are rigorously evaluated. rjptonline.org For example, a validated method showed linearity in the concentration range of 50–500 ng/mL with a correlation coefficient (r²) of ≥ 0.990. chromatographyonline.com The limits of detection and quantitation for diazepam in pharmaceutical tablets have been reported to be as low as 1.44 µg/mL and 4.36 µg/mL, respectively, demonstrating high sensitivity. nih.gov

Table 1: Exemplary RP-HPLC Method Parameters for Diazepam Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column)C18 Hypersil BDS (25cm x 0.46 cm) rjptonline.orgZorbax SB C18 (4.6 x 250 mm, 5 µm) chromatographyonline.comLiChrospher® 100 RP-18 (5 µm) nih.gov
Mobile PhasePotassium dihydrogen phosphate buffer (0.05M, pH 4.5) : Methanol (40:60 v/v) rjptonline.orgMethanol : Phosphate buffer : Water (70:20:10, pH 7.5) chromatographyonline.comMethanol : Acetonitrile : Water (45:25:30) nih.gov
Flow Rate1.0 mL/min rjptonline.orgNot Specified0.8 mL/min nih.gov
Detection Wavelength248 nm rjptonline.org230 nm chromatographyonline.com242 nm nih.gov
Retention Time3.3 min rjptonline.orgNot Specified4.86 min nih.gov
LOD0.603 µg/ml rjptonline.org8.3 ng/mL (in plasma) chromatographyonline.com1.44 µg/mL nih.gov
LOQ1.827 µg/ml rjptonline.org27.5 ng/mL (in plasma) chromatographyonline.com4.36 µg/mL nih.gov

Diazepam is often formulated with other active pharmaceutical ingredients. Consequently, analytical methods capable of simultaneously estimating diazepam and its co-formulated drugs are essential. RP-HPLC is well-suited for this purpose due to its high resolving power.

Several stability-indicating RP-HPLC methods have been developed for the simultaneous determination of diazepam and other drugs, such as imipramine (B1671792) hydrochloride and propranolol (B1214883) hydrochloride. pharmacophorejournal.compharmacophorejournal.comajpamc.comsemanticscholar.org For the combination of diazepam and imipramine hydrochloride, one method uses a C18 column with a mobile phase of Methanol and Phosphate buffer (75:25 v/v), resulting in retention times of 2.85 min for diazepam and 5.24 min for imipramine hydrochloride. pharmacophorejournal.compharmacophorejournal.com Another method for the same combination employed a mobile phase of methanol, water, and 0.1M sodium acetate (B1210297) (30:50:20 v/v/v), with detection at 243 nm. nih.govresearchgate.net

For the simultaneous estimation of diazepam and propranolol hydrochloride, a method was developed using a mobile phase of mixed phosphate buffer and acetonitrile (40:60 v/v) with UV detection at 222 nm. ajpamc.comsemanticscholar.org This method demonstrated good resolution with retention times of 2.031 min for diazepam and 5.597 min for propranolol HCl. ajpamc.com The validation of these methods includes assessing linearity over a specific concentration range for each compound and calculating recovery percentages to ensure accuracy. pharmacophorejournal.comsemanticscholar.org

Table 2: RP-HPLC Methods for Simultaneous Estimation of Diazepam with Co-formulated Drugs

Co-formulated Drug(s)Mobile PhaseColumnDetection WavelengthRetention Time (Diazepam)Retention Time (Co-drug)Reference
Imipramine HydrochlorideMethanol: Phosphate buffer (75:25 v/v)ODS C-18 (4.6mm x 25cm, 10µm)Not Specified2.85 min5.24 min pharmacophorejournal.compharmacophorejournal.com
Imipramine HydrochlorideMethanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v)Chromosil C18 (250x4.6 mm, 5μm)243 nm4.64 min3.33 min nih.govresearchgate.net
Propranolol HClMixed Phosphate Buffer (pH 3.0):Acetonitrile (40:60 v/v)BDS Hypersil C18 (250 X 4.6 I.D., 5µm)222 nm2.031 min5.597 min ajpamc.comsemanticscholar.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Profiling

For applications requiring higher sensitivity and selectivity, such as trace analysis in biological matrices and metabolite profiling, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.govnih.gov This technique offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. waters.com

UPLC-MS/MS methods have been developed for the simultaneous determination of diazepam and other psychoactive substances in urine, achieving very low limits of detection (LOD) and quantification (LOQ), in the range of 0.001–0.005 µg L⁻¹ and 0.005–0.01 µg L⁻¹, respectively. nih.gov A simple and sensitive HPLC-MS/MS method was developed to determine diazepam concentrations in human plasma, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL using only 50 µL of plasma. nih.gov

This high sensitivity is crucial for pharmacokinetic studies and bioequivalence studies. nih.gov Furthermore, LC-MS/MS is a powerful tool for identifying and quantifying the major metabolites of diazepam, such as nordazepam, temazepam, and oxazepam, in biological samples like urine. researchgate.netnih.gov The use of a hydrophilic polymer column can even allow for the direct injection of crude biological samples, simplifying sample preparation. researchgate.net

Table 3: UPLC-MS/MS and LC-MS/MS Method Details for Diazepam Analysis

ParameterMethod 1 (HPLC-MS/MS)Method 2 (LC-MS/MS)
ApplicationQuantification in human plasma nih.govMetabolite analysis in human urine researchgate.net
ColumnPhenomenex Cadenza CD-C18 (150 × 3.0 mm, 3 µm) nih.govHydrophilic polymer column (MSpak GF-310 4B) researchgate.net
Mobile Phase10 mM ammonium (B1175870) acetate in water:methanol (5:95, v/v) nih.govAcetonitrile-rich (gradient) researchgate.net
Ionization ModePositive ESI nih.govPositive ESI researchgate.net
MRM Transition (Diazepam)285.2→193.1 nih.govNot specified
LLOQ0.5 ng/mL nih.gov0.5 ng/mL researchgate.net
Metabolites DetectedN/ANordazepam, Temazepam, Oxazepam researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a rapid, simple, and cost-effective alternative to chromatographic techniques for the quantification of this compound, especially in pure form or in simple pharmaceutical preparations. pu.edu.pk

UV Spectrophotometry for Quantification and Purity Assessment

UV spectrophotometry is based on the principle that diazepam contains chromophoric groups that absorb light in the ultraviolet region. This allows for its direct quantification without the need for chemical derivatization. galaxypub.co The method is validated for parameters like linearity, accuracy, precision, and selectivity according to ICH guidelines. galaxypub.cogalaxypub.co

Different solvents can be used, which may affect the wavelength of maximum absorbance (λmax). For example, in a methanol-distilled water mixture (1:1), the λmax is observed at 231 nm. galaxypub.coijpsonline.com In 95% ethanol, the λmax is found at 328 nm, and in methanol, it is observed at 266.5 nm. galaxypub.coarcjournals.org The British Pharmacopoeia specifies quantification in 0.5% methanolic sulfuric acid at a λmax of 284 nm. galaxypub.co

The method demonstrates good linearity, obeying Beer's law within a defined concentration range, typically with a high correlation coefficient (R² > 0.998). galaxypub.coarcjournals.org Validation studies have confirmed the accuracy and precision of UV spectrophotometric methods, making them suitable for routine analysis in quality control laboratories. galaxypub.cogalaxypub.co A stability-indicating UV spectrophotometric method has also been developed, which can detect changes in the concentration of diazepam under stress conditions, although it may not separate the degradation products. ijpsonline.com

Table 4: UV Spectrophotometry Parameters for Diazepam Quantification

Solventλmax (nm)Linearity Range (µg/ml)Correlation Coefficient (R²)Reference
95% Ethanol328Not specified> 0.998 galaxypub.cogalaxypub.co
Methanol266.52-200.999 arcjournals.org
Methanol:Distilled Water (1:1)2313.096-15.4800.999 ijpsonline.com
0.1 N Sulphuric Acid284Not specifiedNot specified pu.edu.pk

Mass Spectrometry for Metabolite Identification and Structural Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC/MS/MS), is a powerful tool for the identification and structural characterization of this compound's metabolites. This technique offers high sensitivity and selectivity, enabling the detection and quantification of metabolites even at low concentrations in complex biological matrices like urine and plasma.

The process typically involves the separation of the parent drug and its metabolites using liquid chromatography, followed by their introduction into the mass spectrometer. Positive ion electrospray ionization is a common method used to generate protonated molecular ions ([M+H]+) of diazepam and its metabolites. Subsequent fragmentation of these ions in the mass spectrometer produces a unique pattern of product ions, which serves as a "fingerprint" for each compound, allowing for their unambiguous identification.

The major metabolites of diazepam that have been identified and characterized using this methodology include nordazepam, temazepam, and oxazepam. Quantification of these metabolites is typically achieved through selected reaction monitoring (SRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions for each analyte. This method provides excellent specificity and allows for accurate measurement of metabolite concentrations over a wide dynamic range.

Table 1: Key Metabolites of Diazepam Identified by Mass Spectrometry

MetaboliteChemical FormulaMethod of IdentificationKey Findings
NordazepamC15H11ClN2OLC/MS/MSDetected in urine, with peak concentrations observed at approximately 100.21 hours post-administration.
TemazepamC16H13ClN2O2LC/MS/MSIdentified as a major metabolite in human urine.
OxazepamC15H11ClN2O2LC/MS/MSDetected and quantified in human urine samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the comprehensive structural elucidation of this compound and its related compounds. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to assemble the structure of the molecule. For diazepam, the aromatic protons and the protons of the diazepine (B8756704) ring and the methyl group can be assigned to specific signals in the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different types of carbon atoms present. The chemical shifts of these signals provide information about the functional groups attached to the carbon atoms.

NMR has also been instrumental in the structural elucidation of degradation products of diazepam, which is crucial for understanding its stability. By comparing the NMR spectra of the degradation products with that of the parent compound, the structural changes that occur during degradation can be determined.

In Vitro Dissolution and Release Methodologies

Assessment of Drug Release from Experimental Formulations

The assessment of drug release from experimental formulations of this compound is a critical step in pharmaceutical development. In vitro dissolution studies are routinely performed to characterize the release profile of the drug from various dosage forms, including orodispersible tablets, solid dispersions, and suppositories.

The United States Pharmacopeia (USP) paddle method (Apparatus 2) is a commonly employed technique for these studies. The experimental setup typically involves placing the formulation in a vessel containing a specified volume of dissolution medium, which is maintained at a constant temperature (usually 37 ± 0.5°C) and stirred at a controlled speed. Phosphate buffer with a pH of 6.8 is frequently used as the dissolution medium to simulate the conditions of the intestinal fluid.

At predetermined time intervals, aliquots of the dissolution medium are withdrawn, and the concentration of dissolved diazepam is determined using a suitable analytical method, such as UV-visible spectrophotometry. The cumulative percentage of drug released is then plotted against time to generate a dissolution profile. These profiles are essential for comparing the release characteristics of different formulations and for predicting their in vivo performance. For instance, studies have shown that solid dispersions of diazepam with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) K30 can significantly enhance the dissolution rate compared to the pure drug. Similarly, orodispersible tablets formulated with superdisintegrants have demonstrated rapid drug release.

Table 2: Comparison of Diazepam Release from Different Formulations

Formulation TypeDissolution MediumKey Findings
Solid Dispersions (with PVP K30)Phosphate Buffer (pH 6.8)Faster and higher drug release compared to pure diazepam.
Orodispersible Tablets (with Crospovidone)Phosphate Buffer (pH 6.8)Rapid dissolution with a high percentage of drug released in a short time.
Suppositories (with PEG)Phosphate Buffer (pH 6.8)Efficient release of diazepam, enhanced by the inclusion of an effervescent pair.

Kinetic Studies of Release Profiles

Kinetic studies of the release profiles of this compound from various formulations are conducted to understand the mechanism of drug release. This is achieved by fitting the in vitro dissolution data to different mathematical models.

Commonly used kinetic models include:

Zero-order model: Describes a system where the drug release rate is constant over time.

First-order model: Describes a system where the drug release rate is dependent on the concentration of the drug remaining in the formulation.

Hixson-Crowell cube root law: Describes drug release from systems where there is a change in the surface area and diameter of the particles with time, such as with eroding matrices.

Korsmeyer-Peppas model: A semi-empirical model that describes drug release from a polymeric system. The release exponent (n) in this model provides an indication of the release mechanism. An n value of < 0.45 suggests a Fickian diffusion mechanism.

Studies on solid dispersions of diazepam have shown that the release kinetics often follow the Hixson-Crowell model, suggesting an erosion-based release mechanism. The Korsmeyer-Peppas model has also been successfully applied, with low values of the release exponent indicating that Fickian diffusion is the predominant mechanism of drug release from these formulations.

Adsorption Studies of this compound

Adsorption studies of this compound are important for understanding its interaction with various materials, which can have implications in drug formulation and environmental remediation. The adsorption of diazepam has been investigated on a range of materials, including insoluble tablet excipients, charcoal, and natural zeolites.

The extent of adsorption can be influenced by several factors, including the nature of the adsorbent, the pH of the medium, and the concentration of diazepam. For instance, diazepam has been found to have low adsorption on excipients like talc, calcium phosphate, and magnesium stearate, but higher adsorption on ethyl cellulose (B213188) in water and phosphate buffer.

The adsorption process is often characterized using adsorption isotherms, such as the Langmuir and Freundlich models. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. Studies on the adsorption of diazepam onto activated carbon and a micelle-clay complex found that the Langmuir model provided a better fit to the experimental data, indicating monolayer adsorption.

Kinetic studies of adsorption are also performed to understand the rate at which adsorption occurs. The pseudo-second-order kinetic model has been found to best describe the adsorption of diazepam onto natural clinoptilolite zeolite, suggesting that the process is based on chemisorption.

Table 3: Adsorption Characteristics of Diazepam on Various Adsorbents

AdsorbentAdsorption ModelKinetic ModelKey Findings
Ethyl Cellulose--High adsorption in water and phosphate buffer, no adsorption in 0.1 N HCl.
Activated CarbonLangmuir-Indicates monolayer adsorption.
Micelle-Clay ComplexLangmuir-Suggests monolayer adsorption.
Natural Clinoptilolite ZeoliteLangmuirPseudo-second-orderAdsorption is a chemisorption process with a maximum capacity of 8.25 mg/g.

Preclinical Behavioral and Electrophysiological Studies on Diazepam Hydrochloride

Animal Models for Neuropharmacological Evaluation

Preclinical evaluation of diazepam hydrochloride has extensively utilized animal models to characterize its neuropharmacological profile. Rodents, particularly mice and rats, are the most common subjects in this research due to their well-characterized genetics, neuroanatomy, and behavioral patterns that can model human responses to psychoactive compounds. nih.gov

Rodent Models for Anxiolytic-Like Effects (e.g., Elevated Plus-Maze, Light-Dark Box, Open Field Test)

The anxiolytic-like properties of this compound are frequently assessed using a battery of behavioral tests that rely on the natural conflict between a rodent's exploratory drive and its innate aversion to open, brightly lit, or elevated spaces. jddtonline.info

Elevated Plus-Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. jddtonline.infofrontiersin.org Anxiolytic compounds like diazepam typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior. nih.govresearchgate.net Studies in both rats and mice have consistently demonstrated this effect. jddtonline.infonih.gov For instance, in one study, diazepam treatment was shown to increase the percentage of entries into the open arms in gerbils. frontiersin.org In another study on inbred mouse strains, an anxiolytic effect of diazepam was observed in a High Activity strain, demonstrated by more entries into the open arms of the EPM. nih.govnih.gov

Light-Dark Box: This test uses a two-compartment box with one side brightly illuminated and the other dark. The model capitalizes on the conflict between the rodent's tendency to explore a novel environment and its photophobia. An increase in the time spent in the light compartment is interpreted as an anxiolytic-like effect. Diazepam has been shown to increase exploration in the light compartment, which is indicative of its anxiety-reducing properties. nih.gov

Open Field Test (OFT): The OFT assesses anxiety-like behavior by measuring a rodent's activity in a large, open arena. researchgate.net Animals with higher levels of anxiety tend to stay close to the walls (thigmotaxis) and avoid the center of the field. Diazepam administration has been shown to decrease the latency to enter the inner zone and increase the time spent in the center of the open field, suggesting reduced anxiety. nih.govnih.govresearchgate.net However, it is important to note that high doses can also lead to sedative effects, which may confound the interpretation of locomotor activity. nih.gov

Table 1: Effects of this compound in Rodent Models of Anxiety
Animal ModelSpeciesKey Behavioral MeasuresObserved Effect of this compoundInterpretation
Elevated Plus-Maze (EPM)Rats, Mice, Gerbils- Time spent in open arms
  • Number of entries into open arms
  • Increase frontiersin.orgnih.govresearchgate.netAnxiolytic-like effect
    Light-Dark BoxMice, Rats- Time spent in the light compartment
  • Transitions between compartments
  • Increase nih.govAnxiolytic-like effect
    Open Field Test (OFT)Mice, Rats- Time spent in the center
  • Latency to enter the center
  • Total distance traveled
  • Increase in center time, decrease in latency nih.govresearchgate.netAnxiolytic-like effect

    Models for Sedative and Anticonvulsant Activity

    Beyond its anxiolytic effects, this compound's sedative and anticonvulsant properties are well-documented in preclinical models.

    Sedative Activity: The sedative effects are often evaluated by measuring changes in locomotor activity or through potentiation of hypnotic drugs like pentobarbital. mdpi.com In the pentobarbital-induced hypnotic model, pretreatment with diazepam significantly decreases the time it takes for sleep to begin (onset) and increases the total duration of sleep in mice. mdpi.com In the open field test, higher doses of diazepam can lead to decreased total distance traveled, which is interpreted as a sedative effect. nih.gov

    Anticonvulsant Activity: The anticonvulsant efficacy of diazepam is tested in models where seizures are chemically or electrically induced. Common chemical convulsants include pentylenetetrazol (PTZ) and picrotoxin (B1677862), which act on the GABAergic system. researchgate.netresearcher.life Diazepam pretreatment has been shown to effectively protect against PTZ-induced convulsions and mortality. researcher.life It also prolongs the latency to myoclonic jerks and the duration of clonic-tonic convulsions induced by picrotoxin or strychnine. mdpi.com This demonstrates its broad-spectrum anticonvulsant activity. nih.gov

    Table 2: Effects of this compound in Models of Sedation and Convulsion
    ActivityAnimal ModelKey MeasuresObserved Effect of this compound
    SedativePentobarbital-induced sleep- Sleep latency (onset)
  • Sleep duration
  • Decreased latency, increased duration mdpi.com
    AnticonvulsantPentylenetetrazol (PTZ)-induced seizures- Seizure severity
  • Latency to seizure
  • Reduces severity, increases latency researcher.life
    AnticonvulsantPicrotoxin-induced seizures- Onset of seizures
  • Number of seizures
  • Delays onset, reduces number researchgate.netnih.gov

    Methodological Considerations in Animal Model Selection and Validation

    The selection and validation of animal models for neuropharmacological evaluation are critical for the translational relevance of preclinical findings. kosinmedj.org

    Model Selection: The choice of animal species and strain is a primary consideration. nih.gov Rats have traditionally been favored for behavioral pharmacology due to their size and cognitive abilities, while the availability of genetically modified mouse strains makes them invaluable for investigating the molecular mechanisms of drug action. nih.govnih.gov The purpose of the research is a major factor in species selection. kosinmedj.org

    Model Validity: Animal models are assessed based on several criteria for validity. These include predictive validity (the model should be able to predict the effectiveness of a compound in humans), face validity (the model should mimic the symptoms of the human disorder), and construct validity (the model should be based on a similar underlying neurobiological mechanism). jddtonline.info For example, the efficacy of benzodiazepines like diazepam in tests like the EPM provides strong predictive validity for anxiolytic action. jddtonline.info

    Ethical Principles: All animal experimentation must adhere to the "3Rs" principles: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (modifying procedures to minimize animal pain and distress). kosinmedj.orgscielo.org.mx Careful experimental design and statistical analysis are essential for reducing the number of animals used while ensuring scientifically valid results. scielo.org.mx

    Investigation of Sex-Related Differences in Preclinical Responses

    There is growing recognition that sex is a critical biological variable in pharmacological research. nih.gov Studies have revealed sex-related differences in the behavioral responses to this compound.

    In some studies using the elevated plus-maze, male rats have been shown to be more sensitive to the anxiolytic effects of diazepam compared to females. nih.gov However, other research has found that both male and female rats show similar dose-dependent anxiolytic effects in the EPM and defensive burying models. researchgate.net One study noted that while females may exhibit less anxiety-like behavior at baseline, the anxiolytic response curves to diazepam were parallel between sexes. researchgate.net In a study with inbred mouse strains, diazepam's effects on anxiety-related behaviors in the OFT and EPM were analyzed in both males and females, revealing complex interactions between sex, strain, and drug response. nih.govnih.gov These inconsistencies highlight the complexity of sex-specific drug effects, which may be influenced by hormonal status, genetic background, and the specific behavioral test being used. nih.govresearchgate.net

    Electrophysiological Techniques

    Electrophysiological techniques provide a direct measure of the effects of this compound on neuronal function, from single ion channels to network activity. These methods are crucial for elucidating the compound's mechanism of action at a cellular level.

    Patch-Clamp and Two-Electrode Voltage Clamp Studies of Neuronal Activity

    Patch-clamp and two-electrode voltage clamp (TEVC) are powerful electrophysiological techniques used to study ion channels and the electrical properties of neurons. researchgate.net

    Two-Electrode Voltage Clamp (TEVC): This technique is often used with Xenopus laevis oocytes that have been engineered to express specific subtypes of GABA-A receptors. nih.govbiorxiv.org By clamping the oocyte's membrane potential at a set value, researchers can measure the ion currents that flow through the GABA-A receptor channels in response to the application of GABA and diazepam. researchgate.net Studies using TEVC have demonstrated that diazepam potentiates GABA-evoked currents. nih.govresearchgate.net It does this by shifting the GABA dose-response curve to the left, meaning that a lower concentration of GABA is needed to elicit a half-maximal response (EC50) in the presence of diazepam. nih.govnih.gov This indicates that diazepam allosterically modulates the receptor to increase its affinity for GABA, rather than directly activating the channel itself. nih.govnih.gov

    Table 3: Summary of Electrophysiological Findings for this compound
    TechniquePreparationKey FindingMechanism Implication
    Two-Electrode Voltage ClampXenopus oocytes expressing GABA-A receptors- Potentiates GABA-evoked chloride currents nih.govresearchgate.net
  • Shifts GABA dose-response curve to the left (decreases EC50) nih.govnih.gov
  • Positive allosteric modulation; increases receptor affinity for GABA nih.gov
    Patch-ClampCultured neurons / Brain slicesModifies GABA signaling researchgate.netEnhances GABAergic inhibition at the single-neuron level

    Investigation of Ion Channel Gating and Receptor Desensitization Kinetics

    Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, to modulate channel gating. nih.govpnas.org This binding enhances the receptor's affinity for GABA, leading to an increased frequency of channel opening and a potentiation of the inhibitory postsynaptic currents. frontiersin.org The binding site is located at the interface between the α and γ subunits of the receptor. nih.gov Cryo-electron microscopy structures have revealed that diazepam can also bind to lower-affinity sites in the transmembrane domain at high concentrations. nih.govmdpi.com

    The effect of diazepam on GABA-A receptor desensitization, a process where the receptor becomes less responsive to the neurotransmitter, has been a subject of investigation. Some studies initially suggested that diazepam increases the rate of desensitization. However, subsequent research using voltage-clamp recordings on recombinant GABA-A receptors expressed in Xenopus laevis oocytes has clarified this. When the GABA concentration was adjusted to produce the same level of activation in the presence and absence of diazepam, diazepam had no significant effect on the rate of onset or recovery from desensitization. nih.gov This indicates that the apparent effect on desensitization is likely a secondary consequence of the increased GABA sensitivity rather than a direct modulation of the desensitization process itself. nih.gov

    Cellular and Molecular Neuroscience Investigations

    The cellular and molecular consequences of this compound exposure have been extensively studied in cultured neurons and other in vitro systems. These investigations have provided critical insights into the dynamic regulation of GABA-A receptors following benzodiazepine (B76468) treatment.

    Immunofluorescence and Biochemical Analysis in Cultured Neurons

    Immunofluorescence and biochemical experiments in cultured cortical neurons have revealed that sustained exposure to diazepam does not cause a substantial change in the surface or synaptic levels of γ2-containing GABA-A receptors. frontiersin.orgnih.govbiorxiv.org However, a decrease in the total protein levels of both the γ2 subunit and the postsynaptic scaffolding protein gephyrin has been observed following a single diazepam treatment in vitro and in mouse cortical tissue. frontiersin.orgbiorxiv.org

    Biochemical analyses have further shown that diazepam treatment leads to an enhanced ubiquitination of the γ2 subunit, a process that tags proteins for degradation. frontiersin.orgbiorxiv.org Additionally, diazepam exposure has been associated with the enhanced phosphorylation of gephyrin at Serine 270 and an increase in the generation of gephyrin cleavage products. biorxiv.org

    Experimental FindingObservation in Cultured NeuronsReference
    Surface/Synaptic γ2-GABA-A Receptor LevelsNo substantial change nih.govbiorxiv.org
    Total γ2 Subunit Protein LevelsDiminished frontiersin.orgbiorxiv.org
    Total Gephyrin Protein LevelsDiminished frontiersin.orgbiorxiv.org
    γ2 Subunit UbiquitinationEnhanced frontiersin.orgbiorxiv.org
    Gephyrin Phosphorylation (Ser270)Enhanced biorxiv.org

    Studies on Receptor Internalization and Intracellular Trafficking (e.g., Ubiquitination, Lysosomal Targeting)

    Prolonged exposure to diazepam triggers the internalization of GABA-A receptors from the cell surface. nih.gov This process is mediated by a metabotropic signaling pathway that involves the activation of phospholipase C (PLC), mobilization of intracellular calcium, and the activation of the calcium-dependent phosphatase calcineurin. nih.gov Calcineurin-dependent dephosphorylation of GABA-A receptors facilitates their endocytosis. nih.gov

    Analysis of Gene Expression and Proteomic Changes Related to Receptor Modulation

    Prolonged exposure of cerebrocortical neurons to diazepam can lead to transcriptional repression of the GABA-A receptor α1 subunit gene. nih.gov This downregulation is dependent on the activation of L-type voltage-gated calcium channels (L-VGCCs) and subsequent calcium influx. nih.gov The signaling pathway involves the activation of protein kinase A (PKA) and the transcription factors cAMP-response element-binding protein (CREB) and inducible cAMP early repressor (ICER). nih.gov These findings suggest that diazepam can induce long-term changes in GABA-A receptor expression through the modulation of specific signaling cascades and gene regulatory mechanisms. nih.gov

    The first proteomic analysis of the benzodiazepine-sensitive GABA-A receptor interactome in diazepam-treated versus vehicle-treated mice has been conducted, providing a broader view of the molecular machinery affected by diazepam exposure. researchgate.net

    Comparative Preclinical Studies with Other Benzodiazepines and Related Modulators

    Comparative studies are essential for understanding the unique and shared properties of this compound relative to other benzodiazepines and allosteric modulators of the GABA-A receptor. These studies often focus on differences in receptor subtype selectivity, pharmacokinetic profiles, and behavioral effects.

    Diazepam is considered a non-selective benzodiazepine as it binds to GABA-A receptors containing α1, α2, α3, and α5 subunits. In contrast, other compounds have been developed with greater selectivity for specific α subunits. For example, zolpidem shows a preference for α1-containing receptors, while TPA023 is selective for α2/α3 subunits. uu.nl

    In a study investigating the development of tolerance, chronic treatment with diazepam resulted in tolerance to its anxiolytic, hypothermic, and sedative effects. uu.nl Chronic treatment with the α1-selective modulator zolpidem led to tolerance to the hypothermic effect of diazepam but only partial anxiolytic tolerance and no sedative tolerance. uu.nl Interestingly, chronic treatment with the α2/α3-selective modulator TPA023 did not result in tolerance to any of the tested effects of diazepam. uu.nl These findings suggest that different GABA-A receptor subtypes contribute differently to the development of tolerance to the various effects of diazepam.

    Pharmacokinetically, diazepam is characterized by high lipid solubility, leading to a rapid onset of action. In comparison, lorazepam and clonazepam have moderate and low lipid solubility, respectively. study.com Diazepam also has a longer half-life compared to lorazepam, alprazolam, and clonazepam. study.com

    CompoundReceptor Subtype SelectivityTolerance Development (to Diazepam's effects)Key Pharmacokinetic FeatureReference
    Diazepam Non-selective (α1, α2, α3, α5)Anxiolytic, hypothermic, sedativeHigh lipid solubility, long half-life uu.nlstudy.com
    Zolpidem α1-selectiveHypothermic, partial anxiolytic- uu.nl
    TPA023 α2/α3-selectiveNone observed- uu.nl
    Lorazepam Non-selective-Moderate lipid solubility, shorter half-life study.com
    Clonazepam Non-selective-Low lipid solubility, shorter half-life study.com

    Q & A

    Q. What validated analytical methods enable simultaneous quantification of diazepam hydrochloride and co-administered drugs in pharmacokinetic studies?

    A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a BDS Hypersil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of mixed phosphate buffer (pH 3.0) and acetonitrile (40:60 v/v) has been validated for simultaneous estimation of diazepam and propranolol hydrochloride. Detection at 222 nm provided linear ranges of 2–12 µg/mL for diazepam and 16–96 µg/mL for propranolol, with correlation coefficients >0.999 . This method complies with ICH guidelines for precision, accuracy, and robustness.

    Q. How is this compound utilized as an internal standard in pharmacokinetic assays?

    Diazepam serves as a stable internal standard in UPLC-MS/MS protocols due to its consistent ionization properties. For example, in rat plasma studies, diazepam was used to quantify methadone and its metabolite EDDP. Plasma samples were precipitated with acetonitrile, achieving a quantitation limit of 0.5 ng/mL, recovery rates >85%, and RSD <15% .

    Q. What are the standard experimental models for studying diazepam’s anxiolytic effects?

    Rodent models (e.g., Sprague-Dawley rats) under controlled light/dark cycles are commonly employed. Behavioral assays include elevated plus-maze and open-field tests, with diazepam administered intravenously or orally. Critical design factors include sample size, dose-response calibration, and control groups to isolate drug-specific effects .

    Advanced Research Questions

    Q. How can conflicting behavioral data in diazepam studies be reconciled?

    Contradictions often arise from variability in experimental design, such as inconsistent dosing regimens or subjective outcome measures (e.g., self-reported anxiety). Meta-analyses of 43 performance metrics suggest prioritizing objective measures like motor coordination or memory retention. Statistical power analysis and standardized protocols (e.g., double-blind trials) reduce bias .

    Q. What parameters optimize continuous-flow synthesis of this compound for scalable production?

    Continuous-flow synthesis minimizes batch variability and improves yield. Key parameters include reactor temperature (25–50°C), residence time (10–30 minutes), and solvent selection (e.g., acetonitrile for intermediate solubility). This method has been validated for producing diazepam alongside lidocaine and fluoxetine hydrochloride, achieving >95% purity .

    Q. How does diazepam modulate GABAA receptor preactivation kinetics?

    Diazepam enhances GABAA receptor function by stabilizing the preactivation state after GABA binding. Electrophysiological studies using HEK293 cells show diazepam (10 µM in DMSO) increases chloride current amplitude by 30–50%. This effect is pH-dependent and requires co-application of GABA or analogs like THIP .

    Q. What in vivo models predict first-pass metabolism of diazepam in humans?

    Cynomolgus monkeys are used to simulate human CYP3A4-mediated intestinal metabolism. Intestinal microsomes from monkeys showed similar Km values (≈15 µM) to humans for diazepam oxidation. In vivo studies correlate hepatic extraction ratios (0.4–0.6) with human pharmacokinetic data, enabling dose extrapolation .

    Methodological Considerations

    Q. How to validate diazepam stability under varying pH conditions in formulation studies?

    Accelerated stability testing at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) over 24 hours, with HPLC monitoring of degradation products (e.g., nordiazepam). Stability is confirmed if >95% of the parent compound remains intact .

    Q. What statistical approaches address variability in diazepam’s pharmacokinetic parameters?

    Non-compartmental analysis (NCA) with Phoenix WinNonlin® is standard. For population variability, nonlinear mixed-effects modeling (NONMEM) accounts for covariates like body weight and CYP2C19 genotype. Bootstrap validation ensures robustness .

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